molecular formula C18H21N3O5S B2427429 3,5-dimethoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide CAS No. 2034488-00-9

3,5-dimethoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide

Cat. No.: B2427429
CAS No.: 2034488-00-9
M. Wt: 391.44
InChI Key: VXNHMKUAUXCUBR-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide is an organic compound that belongs to the benzamide class It features a unique structure comprising of a benzamide moiety substituted with methoxy groups and a benzo[c][1,2,5]thiadiazole linked through an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide typically involves a multi-step process starting with readily available precursors. The initial step might include the synthesis of the benzo[c][1,2,5]thiadiazole intermediate through a cyclization reaction of appropriate precursors under controlled conditions, followed by the introduction of the methyl and dioxidobenzo substituents. Subsequent steps involve the formation of the ethyl linkage and the final coupling with the 3,5-dimethoxybenzoyl chloride under basic conditions to yield the target compound. Reaction temperatures, catalysts, and solvents play crucial roles in optimizing yield and purity.

Industrial Production Methods

For large-scale production, the synthesis may be optimized further by employing continuous flow chemistry techniques, which offer advantages in terms of scalability, reaction control, and safety. This involves using automated reactors and precise control over reaction parameters to achieve consistent and high-quality output.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and the benzo[c][1,2,5]thiadiazole moieties, leading to the formation of quinones or sulfoxides.

  • Reduction: Reduction reactions can occur at the benzamide carbonyl or the sulfone groups, potentially yielding amine derivatives or thiol intermediates.

  • Substitution: The methoxy groups on the benzamide ring can be targeted for nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

  • Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

  • Substitution: Strong nucleophiles like alkoxides or thiolates under basic conditions.

Major Products

  • Oxidation: Products may include quinones or sulfoxides.

  • Reduction: Products may include amines or thiols.

  • Substitution: Products may involve new functional groups replacing the methoxy groups.

Scientific Research Applications

Chemistry

In chemistry, 3,5-dimethoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide is used as a building block for synthesizing more complex molecules

Biology

This compound has shown promise in biological studies, particularly in exploring its interactions with biological macromolecules. It may be used as a probe in studying enzyme mechanisms or as a ligand in receptor-binding studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure makes it a candidate for drug development, particularly in targeting specific pathways or receptors involved in diseases.

Industry

In industrial applications, this compound can be utilized in the production of advanced materials, including polymers and nanomaterials, due to its distinct chemical properties.

Mechanism of Action

The mechanism by which 3,5-dimethoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide exerts its effects is likely through interactions with specific molecular targets. These may include binding to proteins, enzymes, or receptors, influencing their activity and triggering downstream signaling pathways. The benzo[c][1,2,5]thiadiazole core is known to participate in electron transfer processes, which might play a role in its biological and chemical reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethoxybenzamide: A simpler analogue without the benzo[c][1,2,5]thiadiazole moiety.

  • N-(2-(benzo[c][1,2,5]thiadiazol-1-yl)ethyl)benzamide: Lacking the dimethoxy groups on the benzamide ring.

  • 3-methoxy-N-(2-(benzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide: Similar structure with fewer methoxy substitutions.

Uniqueness

The presence of both the dimethoxybenzamide and the benzo[c][1,2,5]thiadiazole moieties in a single molecule imparts unique properties that are not observed in simpler analogues

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Properties

IUPAC Name

3,5-dimethoxy-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-20-16-6-4-5-7-17(16)21(27(20,23)24)9-8-19-18(22)13-10-14(25-2)12-15(11-13)26-3/h4-7,10-12H,8-9H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNHMKUAUXCUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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